molecular formula C19H24ClNO3 B12757952 Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride CAS No. 93851-95-7

Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride

Cat. No.: B12757952
CAS No.: 93851-95-7
M. Wt: 349.8 g/mol
InChI Key: MVFHQDCHGVKCIC-UHFFFAOYSA-N
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Description

Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a methoxyphenoxy group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride typically involves the reaction of morpholine with 2-methoxyphenol and 1-phenylethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride
  • 2-(2-Methoxyphenyl)morpholine hydrochloride
  • Viloxazine hydrochloride

Uniqueness

Morpholine, 2-(1-(2-methoxyphenoxy)-1-phenylethyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

93851-95-7

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

2-[1-(2-methoxyphenoxy)-1-phenylethyl]morpholine;hydrochloride

InChI

InChI=1S/C19H23NO3.ClH/c1-19(15-8-4-3-5-9-15,18-14-20-12-13-22-18)23-17-11-7-6-10-16(17)21-2;/h3-11,18,20H,12-14H2,1-2H3;1H

InChI Key

MVFHQDCHGVKCIC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNCCO1)(C2=CC=CC=C2)OC3=CC=CC=C3OC.Cl

Origin of Product

United States

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